molecular formula C15H16N4O B6048191 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B6048191
M. Wt: 268.31 g/mol
InChI Key: KWIPTXOBUAPVKF-UHFFFAOYSA-N
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Description

“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . This class of compounds has been the subject of extensive research due to their significant biological potential and broad synthetic scope .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been systematized according to the method to assemble the pyrazolopyridine system . The corresponding acids undergo condensation and hydrolysis followed by cyclization to yield pyrazoloquinolines .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, hydrolysis, and cyclization . The compound is synthesized under tetrahydrofuran solvent medium .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its synthesis process. It is synthesized as a red powder with a melting point of 112 – 114°C .

Mechanism of Action

While the specific mechanism of action for “N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is not explicitly stated in the sources, it’s worth noting that similar compounds have been found to inhibit PDE10A, a protein associated with the proliferation and differentiation of cells .

Future Directions

The future directions for “N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” and similar compounds involve further exploration of their biological activities and potential applications . There is also ongoing research into improving the synthetic strategies and approaches for these compounds .

Properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-4-19-15-12(14(18-19)16-10(3)20)8-11-7-9(2)5-6-13(11)17-15/h5-8H,4H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPTXOBUAPVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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